molecular formula C26H32N2O7S B216556 5-(3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate CAS No. 105394-80-7

5-(3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate

Numéro de catalogue B216556
Numéro CAS: 105394-80-7
Poids moléculaire: 516.6 g/mol
Clé InChI: YIVXAQUBENUHJC-WLHGVMLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

KT 362 can be synthesized through a multi-step process involving the following key steps:

    Formation of the benzothiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the dimethoxyphenyl group and other substituents through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of KT 362 involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

KT 362 undergoes various types of chemical reactions, including:

    Oxidation: KT 362 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in KT 362.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of KT 362.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of KT 362 with modified functional groups, which can be used for further research and development.

Applications De Recherche Scientifique

KT 362 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study ion channel antagonism and its effects on cellular processes.

    Biology: Employed in studies involving calcium mobilization and its impact on cellular functions.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases due to its vasodilatory properties.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mécanisme D'action

KT 362 exerts its effects by antagonizing calcium channels, potassium channels, and sodium channels. This leads to the inhibition of calcium mobilization within atrial muscle cells, resulting in vasodilation. The compound also affects the membrane ionic currents in ventricular myocytes, reducing peak sodium current and L-type calcium current .

Comparaison Avec Des Composés Similaires

KT 362 is unique in its ability to antagonize multiple ion channels simultaneously. Similar compounds include:

    Gallopamil: Another calcium channel antagonist, but with a different mechanism of action.

    Ryanodine: Affects calcium release channels, differing from KT 362’s mode of action.

    Benidipine: A calcium channel blocker with distinct pharmacological properties.

KT 362 stands out due to its multi-target approach, making it a valuable compound for research in various fields.

Propriétés

Numéro CAS

105394-80-7

Formule moléculaire

C26H32N2O7S

Poids moléculaire

516.6 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one

InChI

InChI=1S/C22H28N2O3S.C4H4O4/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16,23H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

Clé InChI

YIVXAQUBENUHJC-WLHGVMLRSA-N

SMILES isomérique

COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=C/C(=O)O)\C(=O)O

SMILES

COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O

SMILES canonique

COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O

Synonymes

5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate
KT 362
KT-362

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.